molecular formula C19H17N3O5 B5210981 N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5210981
M. Wt: 367.4 g/mol
InChI Key: HYVIDKLHIPZLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist for P2X7 receptors. P2X7 receptors are found in immune cells, and their activation can lead to the release of pro-inflammatory cytokines. Therefore, P2X7 antagonists like A-438079 have potential therapeutic applications in the treatment of inflammatory and immune-related diseases.

Mechanism of Action

N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective antagonist for P2X7 receptors, which are ion channels found on immune cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound blocks this activation, leading to reduced cytokine release and subsequent inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been found to reduce neuropathic pain in animal models, possibly through its effects on glial cells. This compound has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research involving N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of cancer. Additionally, further studies could investigate its effects on other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-nitro-4-ethoxyaniline with 3,5-dimethylphenyl isocyanate in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetyl bromide to form the final product.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in pre-clinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as P2X7 receptors are overexpressed in some cancer cells.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-3-26-14-9-10-15(16(11-14)22(24)25)20-19(23)17-12(2)27-21-18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVIDKLHIPZLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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